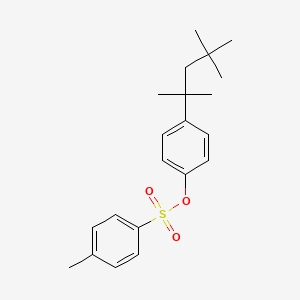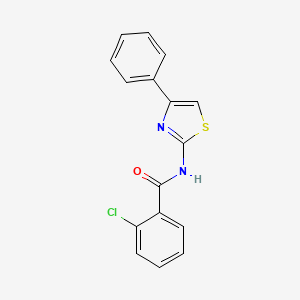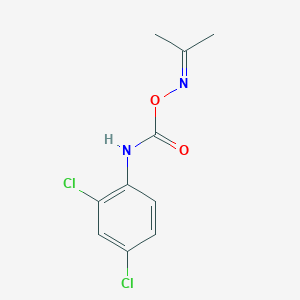
N,N'-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) is an organic compound with the molecular formula C24H24N2 and a molecular weight of 340.472 g/mol It is a member of the Schiff base family, characterized by the presence of an imine group (-C=N-)
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) can be synthesized through a condensation reaction between 1,4-phenylenediamine and 4-ethylaniline in the presence of an aldehyde or ketone. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst such as acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific electrophilic substitution reaction.
Scientific Research Applications
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial agent, given its ability to interact with biological membranes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism by which N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The compound’s imine group also allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline): Similar structure but with butyl groups instead of ethyl groups.
N,N’-(1,4-Phenylenedimethylidyne)bis(4-fluoroaniline): Contains fluorine atoms, which can alter its electronic properties and reactivity.
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) is unique due to the presence of ethyl groups, which can influence its solubility, electronic properties, and reactivity compared to its analogs. This makes it particularly useful in applications where specific solubility and electronic characteristics are desired.
Properties
CAS No. |
60448-85-3 |
|---|---|
Molecular Formula |
C24H24N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-[4-[(4-ethylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2/c1-3-19-9-13-23(14-10-19)25-17-21-5-7-22(8-6-21)18-26-24-15-11-20(4-2)12-16-24/h5-18H,3-4H2,1-2H3 |
InChI Key |
NVMZUVGRCNQYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)


![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)





![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)

